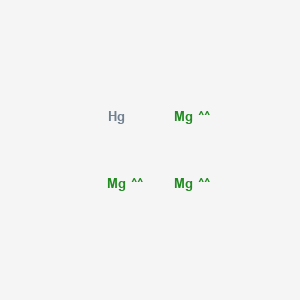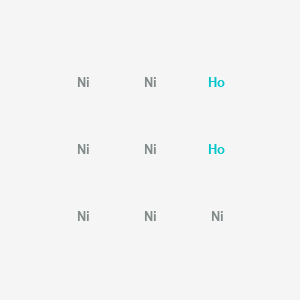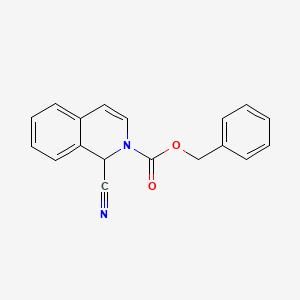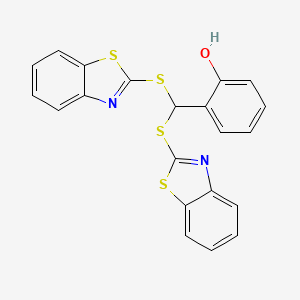
N,N-diethyl-2-phenylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-2-phenylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a phenyl group attached to an aniline structure, with two ethyl groups substituted at the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-phenylaniline typically involves the alkylation of aniline derivatives. One common method is the reaction of aniline with diethyl sulfate or diethyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete alkylation of the aniline nitrogen.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process typically includes steps such as the purification of starting materials, controlled addition of reagents, and efficient separation of the product from by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-diethyl-2-phenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with reagents such as bromine or nitric acid, leading to the formation of brominated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination; nitric acid for nitration.
Major Products Formed
Oxidation: Quinones.
Reduction: Secondary amines.
Substitution: Brominated or nitrated derivatives.
Applications De Recherche Scientifique
N,N-diethyl-2-phenylaniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N-diethyl-2-phenylaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The presence of the phenyl and ethyl groups influences its binding affinity and specificity towards different molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-diethyl-1-phenylaniline: Similar structure but with the phenyl group attached at a different position.
N,N-dimethyl-2-phenylaniline: Similar structure but with methyl groups instead of ethyl groups.
N-phenylaniline: Lacks the ethyl groups, leading to different chemical properties.
Uniqueness
N,N-diethyl-2-phenylaniline is unique due to the presence of both ethyl groups and the specific positioning of the phenyl group
Propriétés
Numéro CAS |
6590-79-0 |
|---|---|
Formule moléculaire |
C16H19N |
Poids moléculaire |
225.33 g/mol |
Nom IUPAC |
N,N-diethyl-2-phenylaniline |
InChI |
InChI=1S/C16H19N/c1-3-17(4-2)16-13-9-8-12-15(16)14-10-6-5-7-11-14/h5-13H,3-4H2,1-2H3 |
Clé InChI |
BLROTFZIXNUYOC-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=CC=C1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















